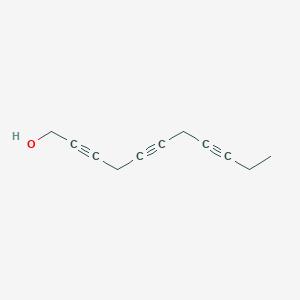

Undeca-2,5,8-triyn-1-ol

Übersicht

Beschreibung

Undeca-2,5,8-triyn-1-ol, also known as UDA, is an intermediate in the synthesis of radiolabeled fatty acids and leukotriene B5 . It has a unique structure that has garnered increased attention in various fields of research, ranging from materials science to medicinal chemistry.

Synthesis Analysis

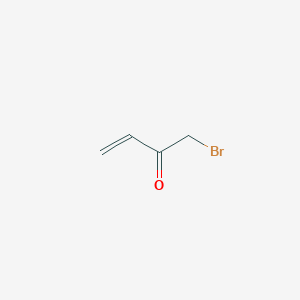

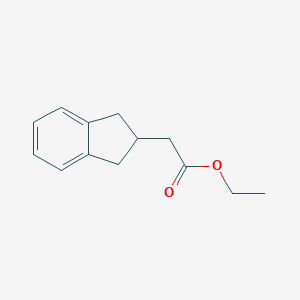

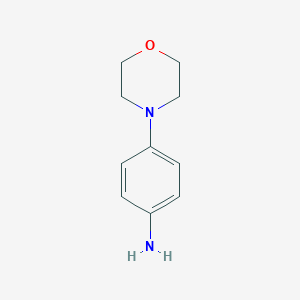

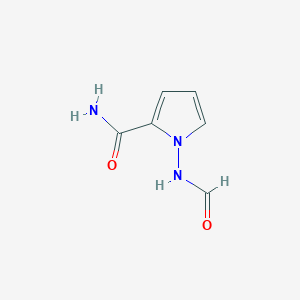

The synthesis of Undeca-2,5,8-triyn-1-ol involves multi-step reactions. One method involves the use of CBr4, PPh3, K2CO3, NaI, CuI, and TsOH . Another method involves the use of triphenyl phosphite, I2, imidazol, and Cu(I) . Yet another method involves the use of potassium hydroxide, sodium iodide, copper (I) iodide, and toluene-4-sulfonic acid .Molecular Structure Analysis

The molecular formula of Undeca-2,5,8-triyn-1-ol is C11H12O . The molecular weight is 160.21 g/mol . The canonical SMILES representation is CCC#CCC#CCC#CCO .Physical And Chemical Properties Analysis

Undeca-2,5,8-triyn-1-ol has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is a white solid and is soluble in dichloromethane, ether, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen

1. Applications in Organic Synthesis and Materials Science

- Cascade C-N and C-C Bond Formation : The compound has been utilized in the Mn(III)-catalyzed cascade C-H/N-H functionalization of 2-aminopyridines, leading to tricyclic azines. This method offers a concise approach for constructing precursors of functional materials and biologically active compounds (Yu et al., 2018).

2. Involvement in Complex Chemical Reactions

- Diels–Alder Reactions : The compound engages as a diene in Diels–Alder reactions. These reactions are pivotal in synthesizing polyfluorotricyclo and disubstituted naphthalenes (Feast et al., 1972).

3. Applications in Biological and Pharmaceutical Research

- Antifungal and Antibacterial Activities : Derivatives of the compound have been isolated from the plant endophytic fungus Emericella sp. XL029 and shown significant activity against various fungi and bacteria (Wu et al., 2018).

4. Role in Synthesis of Bioactive Compounds

- Synthesis of Rigid Polycyclic Derivatives : The compound has been used in the synthesis of rigid polycyclic derivatives of the Diels-Alder adduct tricyclo[6.2.1.0(2,7)]undeca-4,9-dien-3,6-dione, which are then evaluated for their biological activity (Ito et al., 2007).

5. Role in Food Science

- Natural Occurrence in Fruits and Vegetables : Undecaenes, closely related to Undeca-2,5,8-triyn-1-ol, have been isolated from various fruits and vegetables, contributing to their flavor profiles (Berger et al., 1985).

Eigenschaften

IUPAC Name |

undeca-2,5,8-triyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2,5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZHBMGGRCOGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8-Undecatriyn-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)